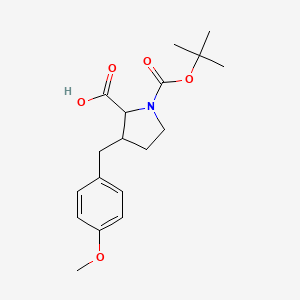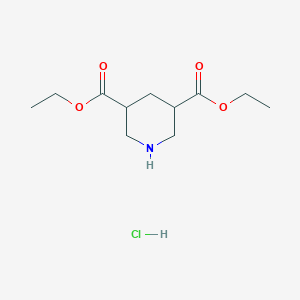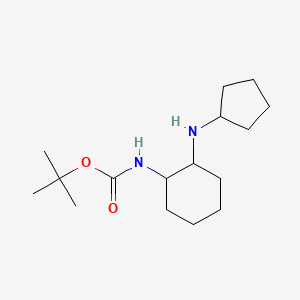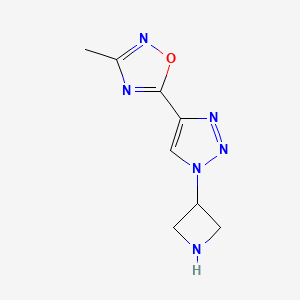
5-(1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl)-3-methyl-1,2,4-oxadiazole
説明
The compound “5-(1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl)-3-methyl-1,2,4-oxadiazole” is a complex organic molecule that contains several heterocyclic rings including azetidine, 1,2,3-triazole, and 1,2,4-oxadiazole . These rings are common in many biologically active compounds and pharmaceuticals.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the azetidine, 1,2,3-triazole, and 1,2,4-oxadiazole rings. The presence of nitrogen in these rings would likely result in characteristic resonances in NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich nitrogen atoms in the azetidine, 1,2,3-triazole, and 1,2,4-oxadiazole rings. These could potentially act as nucleophiles in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could potentially increase its polarity .科学的研究の応用
Synthesis and Biological Activity
Synthesis and Cytotoxicity
Research has demonstrated the preparation of hybrids involving 1,3,4-oxadiazoles and 1,2,5-oxadiazoles tethered from ursane and lupane cores with 1,2,3-triazole. These compounds were tested for cytotoxicity against cancer cells, with some demonstrating marked cytotoxic activity towards specific cell lines, indicating potential for cancer treatment applications. The length of the carbon spacer group and the introduction of additional ester linkers were found to be crucial for cytotoxicity, highlighting the importance of structural modifications in enhancing biological activity (Popov et al., 2020).
Antimicrobial Activity
Several studies have synthesized new derivatives of 1,2,4-oxadiazole and 1,2,3-triazole, finding strong antimicrobial properties. These findings suggest these compounds could serve as effective agents against various microbial infections, with structure-activity relationship studies aiding in understanding the specific features contributing to antimicrobial efficacy (Krolenko et al., 2016).
Antiprotozoal and Anticancer Applications
The synthesis of novel dihydropyrrolo[3,4-d][1,2,3]triazoles incorporating 1,2,4-oxadiazole and 1,2,3-triazole moieties has been reported, with the compounds exhibiting significant anti-protozoal and anti-cancer activities. This underlines the potential of such heterocyclic compounds in the development of new therapeutic agents (Dürüst et al., 2012).
Inhibition of Glycogen Phosphorylase
Research into the synthesis of conjugates involving D-glucose, 1,3,4-oxadiazole, and 1,2,3-triazole has been carried out with the aim of inhibiting glycogen phosphorylase, an enzyme target for managing diabetes. The compounds synthesized showed inhibition constants in the micromolar range, presenting a basis for further exploration in diabetes therapy (Kun et al., 2011).
将来の方向性
特性
IUPAC Name |
5-[1-(azetidin-3-yl)triazol-4-yl]-3-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6O/c1-5-10-8(15-12-5)7-4-14(13-11-7)6-2-9-3-6/h4,6,9H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJARHTDGHQTRFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN(N=N2)C3CNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl)-3-methyl-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(tert-Butoxycarbonyl)-3-[3-(4-fluorophenoxy)phenyl]-2-pyrrolidinecarboxylic acid](/img/structure/B1469939.png)
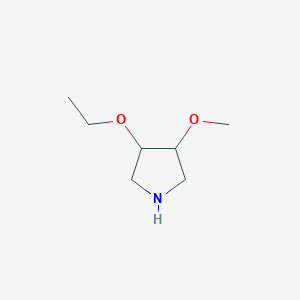
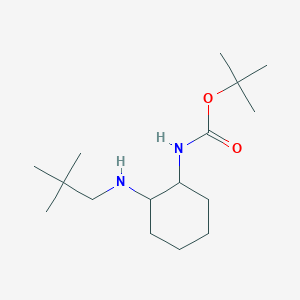

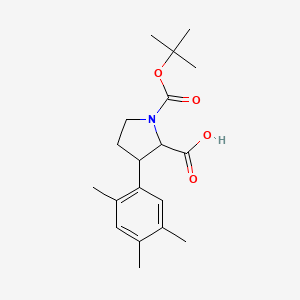
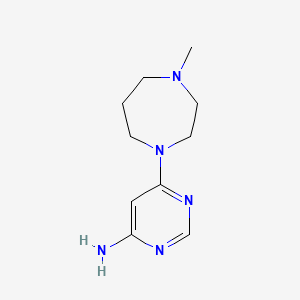
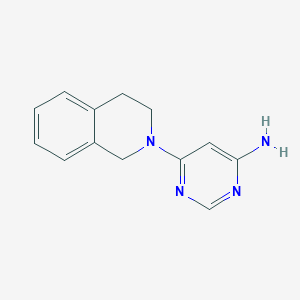
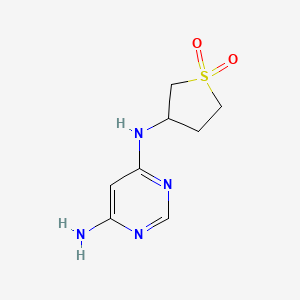
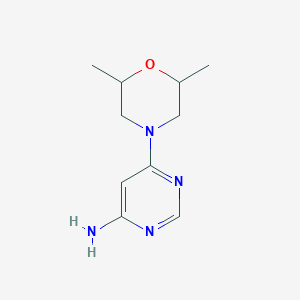

![3-[(3-Fluorophenyl)methylidene]azetidine](/img/structure/B1469955.png)
